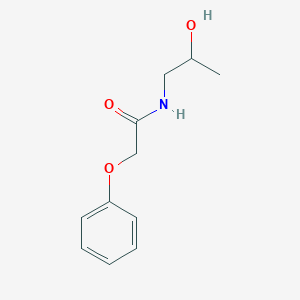
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. By inhibiting the activity of these enzymes, this compound can disrupt the regulation of pH in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide have been studied extensively. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. This compound has also been shown to affect the regulation of pH in the body, leading to various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and anti-cancer properties, and its potential for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound in more detail to better understand its effects on the regulation of pH in the body. Further studies are also needed to determine the efficacy and safety of this compound for use in humans.
Synthesemethoden
The synthesis of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-bromobenzenesulfonyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. The reaction leads to the formation of 3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which are involved in the regulation of pH in the body. This compound has also been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
3-bromo-N-(2-pyridinylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H11BrN2O2S |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
3-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-3-6-12(8-10)18(16,17)15-9-11-5-1-2-7-14-11/h1-8,15H,9H2 |
InChI-Schlüssel |
YJOJYHZOMUHTJR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



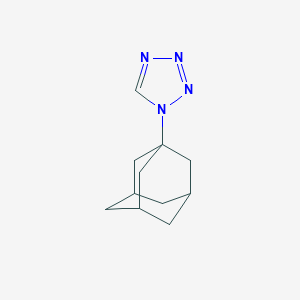



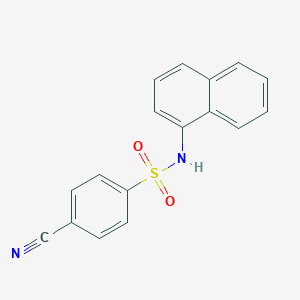
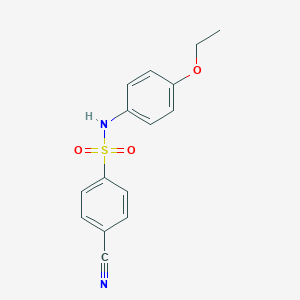

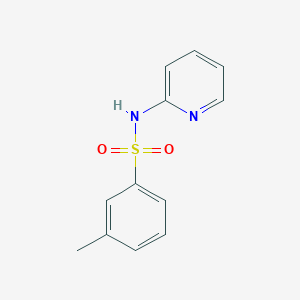
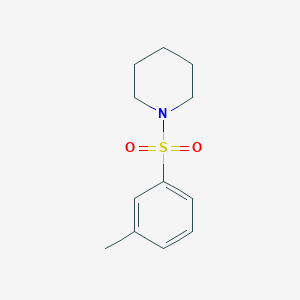
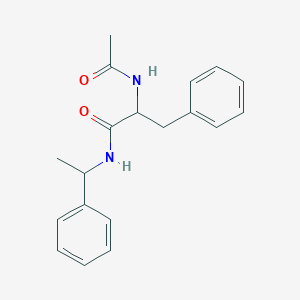
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
